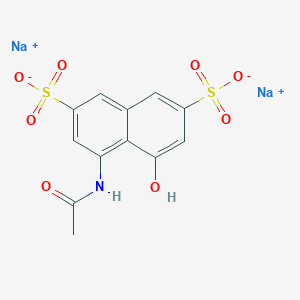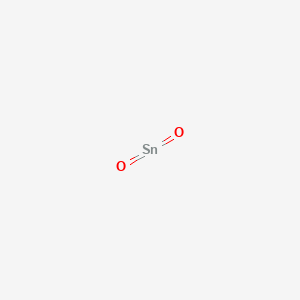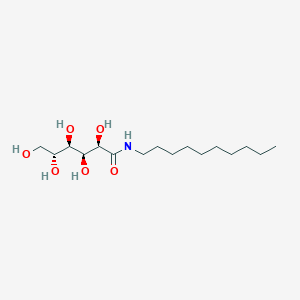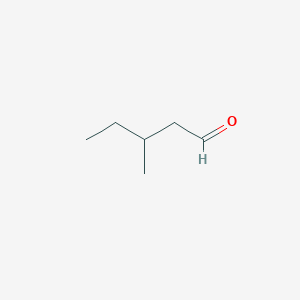
3-甲基戊醛
描述
3-Methylpentanal (3-MP) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a distinct smell and is found in many food products, such as fruits, vegetables, and spices. 3-MP is also used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and flavors. In addition, it has been studied for its potential applications in medicine, biochemistry, and physiology.
科学研究应用
香气化合物: 3-巯基-2-甲基戊烷-1-醇,与3-甲基戊醛相关,已在复杂的热加工风味中检测到,并从生洋葱中分离出来。在低浓度下,它展现出肉汤、出汗、洋葱和韭菜样的气味,并被提议是从3-甲基戊醛作为中间体形成(Widder et al., 2000)。
毒理学: 对3-甲基戊烷的亚急性吸入毒性进行了研究,它与3-甲基戊醛密切相关。暴露于3-甲基戊烷对大鼠没有显著的不良影响,表明存在高的无观察到的不良影响水平(Chung et al., 2016)。
催化: 在氢气下研究了Pd/SiO2和PdCu/SiO2催化剂上2-甲基戊醛的转化,表明基于催化剂组成的产物选择性和活性发生变化(Sitthisa et al., 2011)。
与自由基的反应性: 对NO3和OH自由基与各种脂肪族醛,包括3-甲基戊醛的反应动力学进行了研究,显示出典型的加成反应模式,这对于理解大气化学至关重要(d'Anna et al., 2001)。
癌症研究: 对肺癌细胞系NCI-H2087的研究表明,某些挥发性有机化合物,包括2-甲基戊烷,特别由肺癌细胞释放,为癌症检测提供了潜在的生物标志物(Sponring et al., 2009)。
生物燃料的燃烧化学: 3-甲基戊醛参与了生物燃料的低温燃烧化学过程,为燃料燃烧机制提供了见解,并在生物燃料开发中具有潜在应用(Welz et al., 2012)。
职业暴露监测: 探讨了通过扩散取样和尿液分析监测甲基戊烷异构体,包括3-甲基戊烷,的可行性。这对于使用这些化合物的行业的职业健康和安全至关重要(Kawai et al., 1995)。
化学合成: 在CeO2–Fe2O3催化剂上从1-丙醇中合成3-戊酮的气相合成中,观察到3-羟基-2-甲基戊醛作为副产物,突显了3-甲基戊醛在化学合成过程中的作用(Kamimura et al., 2003)。
安全和危害
3-Methylpentanal may be irritating to the eyes, skin, and respiratory tract . It is a flammable liquid and should be kept away from fire and high temperature .
Relevant Papers One relevant paper titled “Comparison of the Direct and Sensitized Photolysis of 3-Methylpentanal in the Vapor Phase” was found . Further analysis of this paper may provide more insights into the properties and applications of 3-Methylpentanal.
作用机制
Target of Action
3-Methylpentanal is a simple aldehyde with the molecular formula C6H12O . As a small organic compound, it doesn’t have a specific biological target like drugs or bioactive compounds do. It’s more likely to participate in general chemical reactions rather than interact with specific biological targets.
属性
IUPAC Name |
3-methylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJGLQYQJGEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871249 | |
| Record name | 3-Methylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15877-57-3 | |
| Record name | 3-Methylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15877-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylvaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015877573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLPENTANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the selective hydroformylation-hydrogenation tandem reaction of isoprene to 3-methylpentanal?
A1: This tandem reaction, utilizing a rhodium complex with bis(diphenylphosphino)ethane as a catalyst, provides a novel pathway for the selective synthesis of 3-methylpentanal from isoprene. [] This is significant because traditional hydroformylation of isoprene often results in a mixture of products. The use of branched aromatic solvents like cumene further enhances the selectivity towards 3-methylpentanal, achieving high yields. []
Q2: How does the structure of 3-methylpentanal influence its reactivity with radicals like OH and NO3?
A2: 3-Methylpentanal, like other aliphatic aldehydes, primarily reacts with OH and NO3 radicals via hydrogen abstraction. [] The reaction rate is influenced by the structure of the aldehyde, specifically the availability of the aldehydic hydrogen. The presence of the methyl branch at the 3-position can sterically hinder the approach of the radical, potentially influencing the reaction rate compared to linear aldehydes. []
Q3: Can you elaborate on the use of 3-methylpentanal as a starting material in the synthesis of insect pheromones?
A3: (3S,5R)-6-(Benzyloxy)-3-methylhexane-1,5-diol, a key intermediate derived from (S)-3-methylpentanal, plays a crucial role in synthesizing insect pheromones with methyl-branched carbon chains. [] This highlights the importance of 3-methylpentanal as a chiral building block in pheromone synthesis.
Q4: What analytical techniques are commonly employed to identify and quantify 3-methylpentanal?
A4: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS), is widely used to identify and quantify 3-methylpentanal in complex mixtures. [] This technique allows for the separation and detection of different volatile compounds, including 3-methylpentanal, based on their retention times and mass-to-charge ratios.
Q5: What is the role of 3-methylpentanal in food chemistry and flavor analysis?
A5: 3-Methylpentanal is a volatile organic compound that contributes to the aroma profile of various foods, including bread. [] Its presence and concentration can significantly impact the sensory perception and overall quality of food products. Research has focused on understanding the formation pathways and factors influencing the levels of 3-methylpentanal during food processing. []
Q6: Has 3-methylpentanal been identified in any biological systems?
A6: While specific studies focusing on the biological role of 3-methylpentanal are limited, its presence has been detected as a product in the hydrogenation of 5-hydroxymethylfurfural (HMF) using a Cu/Nb2O5-Al2O3 catalyst. [] This finding suggests potential applications in biofuel production from biomass.
Q7: How does the stereochemistry of 3-methylpentanal impact its applications?
A8: The stereochemistry of 3-methylpentanal is crucial in applications like insect pheromone synthesis. [] Different stereoisomers of the same molecule can elicit dramatically different biological responses. Therefore, controlling the stereochemical outcome during the synthesis of 3-methylpentanal derivatives is crucial for developing effective and specific pheromone-based pest control strategies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




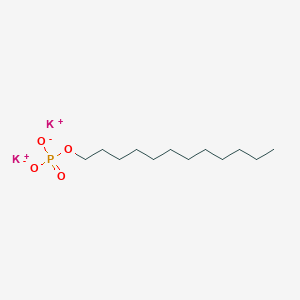
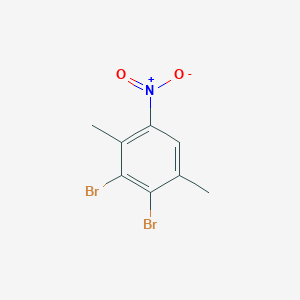



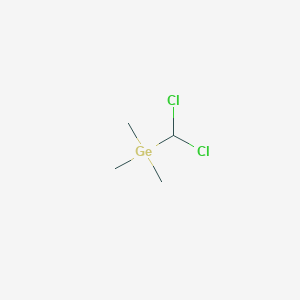
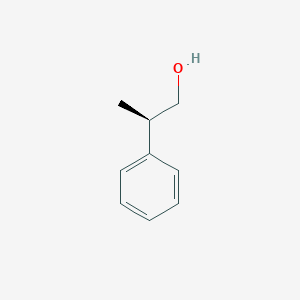

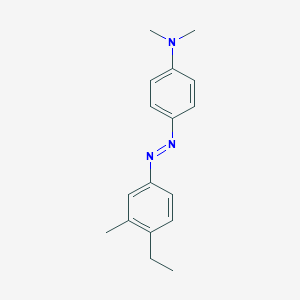
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
